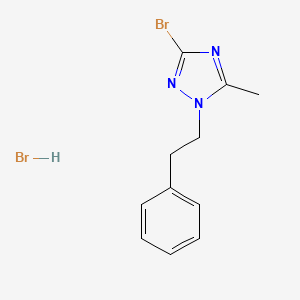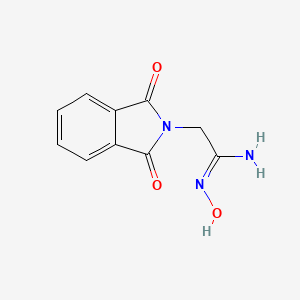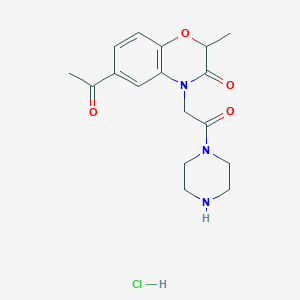
3-(pyridin-3-yl)-1H-indazole-5-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-3-yl)-1H-indazole-5-carboxylic acid dihydrochloride is a heterocyclic compound that combines the structural features of pyridine and indazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromopyridine and 1H-indazole-5-carboxylic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple 3-bromopyridine with a boronic acid derivative of 1H-indazole-5-carboxylic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired 3-(pyridin-3-yl)-1H-indazole-5-carboxylic acid.
Formation of Dihydrochloride Salt: The final step involves converting the free acid into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors for the coupling reaction and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) on the indazole ring can be achieved using hydrogenation over palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, especially at the 3-position, using reagents like bromine or chlorinating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated indazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Serves as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory and anticancer agent.
- Studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry:
- Utilized in the development of new pharmaceuticals and agrochemicals.
- Employed in material science for the synthesis of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(pyridin-3-yl)-1H-indazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
3-(Pyridin-2-yl)-1H-indazole-5-carboxylic acid: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-4-yl)-1H-indazole-5-carboxylic acid: Pyridine ring attached at the 4-position.
Uniqueness:
- The position of the pyridine ring at the 3-position in 3-(pyridin-3-yl)-1H-indazole-5-carboxylic acid dihydrochloride may confer unique binding properties and biological activities compared to its isomers.
- The dihydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
This compound’s unique structural features and versatile reactivity make it a valuable entity in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
3-pyridin-3-yl-1H-indazole-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2.2ClH/c17-13(18)8-3-4-11-10(6-8)12(16-15-11)9-2-1-5-14-7-9;;/h1-7H,(H,15,16)(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKZBKISYPGHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6,12,14-tetramethyl-2,4,6,12,14-pentazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone](/img/structure/B7896423.png)


![[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7896440.png)



![N-[[4-(piperazine-1-carbonyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B7896467.png)
![2-[(Dimethylamino)(phenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B7896481.png)
![N-[amino-(hydroxyamino)methylidene]benzamide](/img/structure/B7896494.png)
